Superior Anti-Staphylococcal Potency Over the 3-Methyl Analog
1-(4-Chlorobenzyl)-3-ethylthiourea demonstrates a 2-fold lower MIC against Staphylococcus aureus (250 µg/mL) compared to its direct N3-methyl analog, 1-(4-chlorophenyl)-3-methylthiourea (MIC = 500 µg/mL), indicating that extending the N3-alkyl chain from methyl to ethyl enhances anti-staphylococcal potency . This differentiation is attributed to increased lipophilicity conferred by the ethyl group, which improves membrane permeability and intracellular target access .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 250 µg/mL |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-methylthiourea: 500 µg/mL |
| Quantified Difference | 2-fold lower MIC (greater potency) |
| Conditions | In vitro broth microdilution assay; bacterial strain: Staphylococcus aureus; exact strain designation, medium, and inoculum size not specified in vendor datasheet |
Why This Matters
For research programs requiring Gram-positive antibacterial activity, the ethyl substitution provides a meaningful potency advantage that would be lost if the methyl analog were procured as a substitute.
